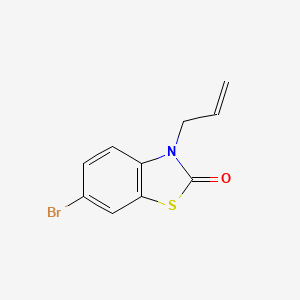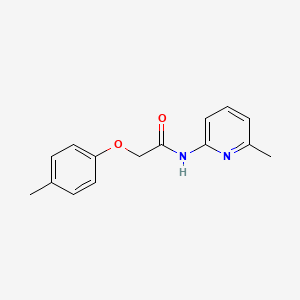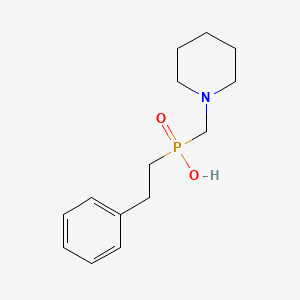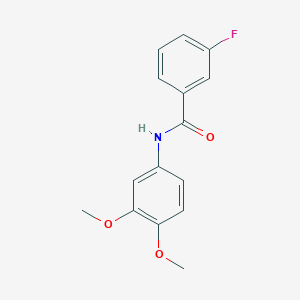![molecular formula C17H27N5O3S B5621067 (1R*,5R*)-N,N-dimethyl-6-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5621067.png)
(1R*,5R*)-N,N-dimethyl-6-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is related to a class of chemicals that involve complex synthesis and structural considerations, particularly involving diazabicyclo nonane frameworks and sulfonamide functionalities. These structures are commonly explored for their pharmaceutical properties and chemical reactivity.
Synthesis Analysis
The synthesis of related compounds often involves the use of ionic liquid catalysts, such as 1,4-disulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen sulfate, which facilitates the synthesis of biologically active compounds under mild, solvent-free conditions, offering a green and efficient synthetic pathway (Shirini, Nikoo Langarudi, & Goli-Jolodar, 2015).
Molecular Structure Analysis
Molecular structure analysis, particularly through spectroscopic methods like 1H and 13C NMR, as well as X-ray diffraction, provides detailed insights into the conformation and configuration of similar compounds. These studies reveal preferred conformations and the positioning of substituent groups, critical for understanding the compound's reactivity and interaction with biological targets (Fernández et al., 1992).
Chemical Reactions and Properties
Compounds with the diazabicyclo nonane scaffold and sulfonamide functionalities participate in various chemical reactions, demonstrating diverse reactivity patterns. For example, they can engage in cycloaddition reactions and exhibit specific reactivity depending on the nature of substituents and reaction conditions (Cruz Cruz et al., 2009).
Physical Properties Analysis
The solubility and thermodynamic properties of related compounds are influenced by their molecular structure, particularly the presence of sulfonamide groups and the bicyclo nonane framework. These properties are crucial for understanding the compound's behavior in various solvents and conditions, impacting its application and formulation in pharmaceutical contexts (Xue et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of similar compounds are significantly affected by their structural elements. For instance, the sulfonamide bond's photolysis in the presence of metal complexes can lead to interesting mechanistic insights and potential applications in photochemical reactions (Aoki et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,5R)-N,N-dimethyl-6-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3S/c1-20(2)26(24,25)21-9-12-7-8-13(11-21)22(10-12)17(23)16-14-5-3-4-6-15(14)18-19-16/h12-13H,3-11H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKDOMBRWXMWAQ-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=NNC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=NNC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5R)-N,N-dimethyl-6-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5620989.png)

![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5620997.png)
![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5620998.png)
![(3S*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-methylpiperidine-3,4-diol](/img/structure/B5621002.png)


![N,N-dimethyl-2-({[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5621011.png)

![3-{2-[7-(hydroxymethyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5621036.png)
![(1R*,5R*)-6-[(1-ethyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5621040.png)
![4-(1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-L-prolyl)morpholine](/img/structure/B5621045.png)
![2-(1-oxo-2(1H)-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5621058.png)
![2-(3-methoxyphenyl)-5-[(5-methylisoxazol-3-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5621064.png)